molecular formula C29H28N2O2 B11048358 (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11048358
M. Wt: 436.5 g/mol
InChI Key: ZJJXQLCFUKZGPK-UQQQWYQISA-N
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Description

4-[(Z)-1-(1-BENZYL-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline and oxazole moiety, which are known for their significant biological and pharmacological activities

Preparation Methods

The synthesis of 4-[(Z)-1-(1-BENZYL-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5-ONE involves multiple steps, typically starting with the preparation of the quinoline and oxazole intermediates. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Z)-1-(1-BENZYL-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-1-(1-BENZYL-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5-ONE include other quinoline and oxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of quinoline and oxazole moieties, which may confer distinct properties and applications .

Properties

Molecular Formula

C29H28N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

(4Z)-4-[(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C29H28N2O2/c1-20-18-29(2,3)31(19-21-10-6-4-7-11-21)26-15-14-22(16-24(20)26)17-25-28(32)33-27(30-25)23-12-8-5-9-13-23/h4-17,20H,18-19H2,1-3H3/b25-17-

InChI Key

ZJJXQLCFUKZGPK-UQQQWYQISA-N

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C

Origin of Product

United States

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